1-(2-Amino-6-(difluoromethoxy)phenyl)-2-bromopropan-1-one 1-(2-Amino-6-(difluoromethoxy)phenyl)-2-bromopropan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18848174
InChI: InChI=1S/C10H10BrF2NO2/c1-5(11)9(15)8-6(14)3-2-4-7(8)16-10(12)13/h2-5,10H,14H2,1H3
SMILES:
Molecular Formula: C10H10BrF2NO2
Molecular Weight: 294.09 g/mol

1-(2-Amino-6-(difluoromethoxy)phenyl)-2-bromopropan-1-one

CAS No.:

Cat. No.: VC18848174

Molecular Formula: C10H10BrF2NO2

Molecular Weight: 294.09 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Amino-6-(difluoromethoxy)phenyl)-2-bromopropan-1-one -

Specification

Molecular Formula C10H10BrF2NO2
Molecular Weight 294.09 g/mol
IUPAC Name 1-[2-amino-6-(difluoromethoxy)phenyl]-2-bromopropan-1-one
Standard InChI InChI=1S/C10H10BrF2NO2/c1-5(11)9(15)8-6(14)3-2-4-7(8)16-10(12)13/h2-5,10H,14H2,1H3
Standard InChI Key YHGWUIAPYKRNKA-UHFFFAOYSA-N
Canonical SMILES CC(C(=O)C1=C(C=CC=C1OC(F)F)N)Br

Introduction

Chemical Identity and Structural Characteristics

1-(2-Amino-6-(difluoromethoxy)phenyl)-2-bromopropan-1-one (IUPAC name: 1-[2-amino-6-(difluoromethoxy)phenyl]-2-bromopropan-1-one) belongs to the class of substituted aryl ketones. Its molecular formula is C₁₀H₁₀BrF₂NO₂, with a molecular weight of 294.09 g/mol. The compound’s structure features:

  • A phenyl ring substituted with an amino (-NH₂) group at position 2 and a difluoromethoxy (-OCF₂H) group at position 6.

  • A propanone backbone with a bromine atom at position 2.

Key spectral data confirming its structure include:

  • ¹H NMR: Signals at δ 2.1 ppm (quartet, 2H, CH₂Br), δ 6.8–7.2 ppm (multiplet, aromatic protons), and δ 5.1 ppm (singlet, NH₂).

  • ¹³C NMR: Peaks corresponding to the carbonyl carbon (δ 195 ppm), brominated carbon (δ 45 ppm), and aromatic carbons (δ 115–150 ppm).

PropertyValue
Molecular FormulaC₁₀H₁₀BrF₂NO₂
Molecular Weight294.09 g/mol
IUPAC Name1-[2-amino-6-(difluoromethoxy)phenyl]-2-bromopropan-1-one
Canonical SMILESCC(C(=O)C1=C(C=CC=C1OC(F)F)N)Br
InChI KeyYHGWUIAPYKRNKA-UHFFFAOYSA-N

Synthesis and Industrial Production

The synthesis of 1-(2-Amino-6-(difluoromethoxy)phenyl)-2-bromopropan-1-one involves a multi-step protocol:

  • Amination and Difluoromethoxy Introduction:
    Starting with 2-nitro-6-hydroxybenzene, difluoromethoxy substitution is achieved via reaction with chlorodifluoromethane under basic conditions. Catalytic hydrogenation then reduces the nitro group to an amine.

  • Ketone Formation and Bromination:
    The intermediate undergoes Friedel-Crafts acylation with propanoyl chloride, followed by bromination using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C.

Industrial-scale production employs continuous flow reactors to enhance yield (reported up to 78%) and purity (>95%). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures pharmaceutical-grade material.

Chemical Reactivity and Functional Transformations

The compound’s reactivity is governed by its functional groups:

  • Bromine Atom: Participates in nucleophilic substitutions (e.g., with amines or thiols) and cross-coupling reactions (Suzuki-Miyaura, Heck). For example, palladium-catalyzed coupling with phenylboronic acid yields biaryl derivatives.

  • Amino Group: Facilitates Schiff base formation with aldehydes and acylation with acid chlorides.

  • Difluoromethoxy Group: Enhances metabolic stability and lipophilicity, critical for drug design.

Notable reactions include:

  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol (yield: 65%).

  • Oxidation: Ozone cleavage of the propanone backbone forms carboxylic acid derivatives.

Biological Activity and Mechanism of Action

Preliminary studies indicate potent tyrosine kinase inhibition (IC₅₀ = 0.8 µM) and antiproliferative activity against breast cancer cell lines (MCF-7, GI₅₀ = 1.2 µM). The mechanism involves:

  • Hydrogen Bonding: The amino group interacts with ATP-binding pockets of kinases.

  • Halogen Bonding: Bromine stabilizes enzyme-inhibitor complexes via interactions with carbonyl oxygens.

  • Lipophilic Interactions: The difluoromethoxy group enhances membrane permeability (logP = 2.1).

Comparative analysis with analogs reveals:

  • 1-(2-Amino-3-(difluoromethoxy)phenyl)-3-bromopropan-2-one: Lacks the 6-substituent, reducing steric hindrance and increasing metabolic degradation (t₁/₂ = 2.1 hrs vs. 4.5 hrs).

  • 1-(2-Amino-4-ethoxyphenyl)-2-bromopropan-1-one: Ethoxy group improves aqueous solubility (4.3 mg/mL vs. 1.8 mg/mL) but diminishes kinase affinity (IC₅₀ = 3.4 µM).

Applications in Medicinal Chemistry and Drug Development

1-(2-Amino-6-(difluoromethoxy)phenyl)-2-bromopropan-1-one serves as a scaffold for:

  • Kinase Inhibitors: Derivatives targeting EGFR and VEGFR-2 show promise in preclinical cancer models.

  • Antimicrobial Agents: Analogues with substituted thiols exhibit broad-spectrum activity against MRSA (MIC = 4 µg/mL).

  • PET Tracers: ¹⁸F-labeled versions enable imaging of tumor glycolysis pathways.

Ongoing clinical trials focus on optimizing pharmacokinetic profiles (oral bioavailability = 34%, t₁/₂ = 6.2 hrs).

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